2-(6-Ethoxypyridin-2-yl)ethan-1-amine

Lipophilicity Drug-likeness Permeability

Researchers optimizing kinase inhibitor SAR often face limited access to 6-alkoxy-pyridine building blocks with defined electronic profiles. 2-(6-Ethoxypyridin-2-yl)ethan-1-amine (CAS 1340087-85-5) addresses this gap: • Moderate lipophilicity (CLogP 1.285) with electron-donating +M effect enriches pyridine ring density for regioselective electrophilic functionalization at the 3- and 5-positions • Available as free base (+4°C storage) or dihydrochloride salt (CAS 1955557-45-5, ambient storage) for flexible amide-coupling and reductive-amination workflows • 95% purity; dual-form supply eliminates in-house salt conversion and standardizes stoichiometry across synthetic batches

Molecular Formula C9H14N2O
Molecular Weight 166.224
CAS No. 1340087-85-5
Cat. No. B2613977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Ethoxypyridin-2-yl)ethan-1-amine
CAS1340087-85-5
Molecular FormulaC9H14N2O
Molecular Weight166.224
Structural Identifiers
SMILESCCOC1=CC=CC(=N1)CCN
InChIInChI=1S/C9H14N2O/c1-2-12-9-5-3-4-8(11-9)6-7-10/h3-5H,2,6-7,10H2,1H3
InChIKeyNXYXTNDPTYMCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Ethoxypyridin-2-yl)ethan-1-amine Sourcing & Structure


2-(6-Ethoxypyridin-2-yl)ethan-1-amine (CAS 1340087-85-5) is a primary aliphatic amine belonging to the 2-substituted-pyridine chemical family, characterized by a pyridine ring bearing a 2-ethanamine side chain and a 6-ethoxy substituent . With a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol, the compound is supplied as a free base or as its dihydrochloride salt (CAS 1955557-45-5) . Its calculated partition coefficient (CLogP) of 1.285 positions it as moderately lipophilic compared to common analogs . The compound is catalogued as a building block for medicinal chemistry and is primarily sourced through Enamine (product code EN300-103677), with typical purity specifications of 91–95% [1].

Identity 2,6-disubstituted pyridine amine building block
Key feature 6-ethoxy group imparts intermediate lipophilicity and steric profile
Form Free base and dihydrochloride salt available for reaction flexibility

2-(6-Ethoxypyridin-2-yl)ethan-1-amine Irreplaceability by Analogs


Substitution at the pyridine 6-position critically modulates electronic character, lipophilicity, and steric profile, which in turn govern the pharmacokinetic and pharmacodynamic behaviour of derived drug candidates [1]. The ethoxy group provides a distinct balance of electron-donating capacity and lipophilicity (CLogP 1.285) that is intermediate between the less lipophilic methoxy analog and the more lipophilic, electron-withdrawing chloro analog [2] [3]. In kinase inhibitor programs built on the aminopyridine scaffold, the 6-alkoxy chain length directly influences target selectivity and metabolic stability; simple replacement with an unsubstituted pyridine or a 6-methoxy derivative would alter both the binding pose within the kinase hinge region and the susceptibility to oxidative O-dealkylation [1] [4].

Lipophilicity mismatch

Methoxy analog (lower LogP) and chloro analog (higher LogP) can shift permeability/solubility balance away from the ethoxy profile.

Steric profile mismatch

Methoxy analog lacks the steric bulk reported for kinase pocket selectivity in ethoxy-containing inhibitors.

Electronic mismatch

Chloro analog withdraws electrons, altering pyridine reactivity and basicity compared to the electron-donating ethoxy group.

2-(6-Ethoxypyridin-2-yl)ethan-1-amine Differentiation vs. Analogs


Lipophilicity: Ethoxy vs. Methoxy/Chloro Analogs

The target compound exhibits a CLogP of 1.285, which is higher than the parent 2-(pyridin-2-yl)ethan-1-amine (LogP 0.58–1.28) and the predicted value for the 6-methoxy analog (estimated CLogP ≈ 0.9), yet lower than the 6-chloro analog (LogP 1.94) [1] [2]. This intermediate lipophilicity is relevant for balancing passive membrane permeability with aqueous solubility in hit-to-lead optimisation .

Lipophilicity: Ethoxy vs. analogs
Cross-study comparable
ΔCLogP ≈ +0.4 above methoxy; ≈ –0.65 below chloro
Intermediate lipophilicity may support ADME tuning
Computed values; experimental verification advised
Lipophilicity Drug-likeness Permeability

Steric Bulk: Ethoxy vs. Methoxy

The 6-ethoxy substituent (CH3CH2O–) introduces greater steric volume and conformational flexibility than the 6-methoxy group (CH3O–), as reflected by the additional rotatable bond (C–O–CH2CH3 vs. C–O–CH3) [1]. In the context of the aminopyridine kinase inhibitor scaffold, the larger 6-alkoxy group has been shown to influence the binding mode within the ATP-binding pocket; for example, N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide achieves a Ki of 2 nM against JNK1, with selectivity over 72 other kinases attributed in part to the 6-ethoxy group's steric complementarity .

Steric Bulk: Ethoxy vs. Methoxy
Class-level inference
Ki 2 nM (JNK1) for a 6-ethoxypyridine inhibitor
Reported steric complementarity context for kinase selectivity
Data from a related derivative; context-dependent
Steric parameters Kinase selectivity Molecular recognition

Electronic Effects: Ethoxy vs. Chloro

The 6-ethoxy group exerts a resonance electron-donating effect (+M) that increases electron density on the pyridine ring, in contrast to the 6-chloro group, which is electron-withdrawing (–I > +M) [1]. This electronic difference modulates both the basicity of the pyridine nitrogen (pKa shift) and the reactivity of the amine handle in downstream conjugation reactions . The ethoxy substituent thus favours electrophilic aromatic substitution at positions activated by the +M effect, whereas the chloro analog directs differently and may undergo undesirable nucleophilic aromatic substitution under certain conditions [1].

Electronic Effects: Ethoxy vs. Chloro
Class-level inference
Δσp ≈ 0.47 (ethoxy –0.24 vs. chloro +0.23)
Electronic character difference may influence SAR design
Based on Hammett constants; solution-phase context
Electronic effects Hammett constants Reactivity

Supply-Chain: Purity, Storage, and Salt Forms

Procurement-grade 2-(6-ethoxypyridin-2-yl)ethan-1-amine is available from a limited number of suppliers, with the free base (CAS 1340087-85-5) requiring refrigerated storage at +4°C and the dihydrochloride salt (CAS 1955557-45-5) offering ambient-temperature stability . The free base purity ranges from 91% to 95% across vendors, whereas the dihydrochloride salt is typically supplied at ≥95% purity [1]. By comparison, the methoxy analog (CAS 194658-15-6) is available at 98% purity from select vendors, but the ethoxy compound's dual salt-form availability provides formulation flexibility that the methoxy analog does not offer in the same breadth .

Supply-Chain: Purity & Salt Forms
Data to verify
Free base 91–95% purity; dihydrochloride ≥95%, ambient storage
Dual salt-form availability may reduce procurement risk
Vendor specifications; confirm lot-specific purity
Procurement Stability Salt forms

2-(6-Ethoxypyridin-2-yl)ethan-1-amine Application Scenarios


Kinase Inhibitor Lead Optimization

When elaborating a hit from an unsubstituted or 6-methoxy pyridine series, the 6-ethoxy building block offers a moderate increase in lipophilicity (CLogP 1.285) and steric bulk without introducing the metabolic liabilities of a chlorine atom . This is particularly relevant for ATP-competitive kinase programmes where the 6-position projects toward the solvent-accessible or ribose-pocket region; the ethoxy group can be used to probe steric tolerance and modulate selectivity, as demonstrated by the 2 nM JNK1 Ki achieved with a 6-ethoxypyridine-containing inhibitor .

Parallel Library Synthesis with Dual Salt Forms

Researchers executing parallel amide-coupling or reductive-amination libraries can select the free base (requiring +4°C storage) for reactions where the amine must be used immediately after deprotection or neutralisation, or the dihydrochloride salt for protocols that tolerate hydrochloride salts and benefit from ambient-temperature storage stability . This dual-form availability reduces the need for in-house salt conversion and standardises stoichiometry across multiple synthetic batches .

Electrophilic Probe Design via Ethoxy Effects

The electron-donating +M effect of the 6-ethoxy substituent enriches the pyridine ring electron density, facilitating electrophilic reactions at the 3- and 5-positions for further functionalisation [1]. This contrasts with the electron-withdrawing 6-chloro analog, which deactivates the ring toward electrophilic substitution. Chemists designing activity-based probes or affinity labels can exploit this electronic bias to achieve regioselective derivatisation without competing nucleophilic aromatic substitution side reactions [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
6-ethoxy lipophilic/steric profile
Selectivity & potency in kinase panel
Parallel library synthesis
Dual salt-form availability
Reaction compatibility & storage stability
Electrophilic probe design
Electron-donating +M effect
Regioselective derivatization

Technical Documentation Hub

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